molecular formula C13H15NO4 B092545 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate CAS No. 16221-63-9

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate

Cat. No. B092545
CAS RN: 16221-63-9
M. Wt: 249.26 g/mol
InChI Key: OQFCXAPFTKYGFA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate, also known as PPCC, is a carbamate derivative that has gained attention in scientific research due to its potential therapeutic applications. PPCC has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate is not fully understood. However, it has been suggested that 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate exerts its antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. The anti-inflammatory effects of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate are attributed to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane.

Biochemical And Physiological Effects

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the degradation of the neurotransmitter acetylcholine. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been found to reduce the levels of cholesterol and triglycerides in the blood, indicating its potential use in the treatment of hyperlipidemia.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its low toxicity. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one limitation of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate is its low solubility in water, which can make it difficult to administer in vivo. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate also has a short half-life, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate research. One area of interest is the development of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate-based drug delivery systems, which could improve its solubility and bioavailability. Another potential direction is the investigation of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate's effects on other biochemical and physiological processes, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate and its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits various biological activities, including antitumor, anti-inflammatory, and antifungal properties. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate and its potential use in various applications.

Synthesis Methods

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through the reaction between 1-phenyl-3-(2-propynoxy)-2-propanol and carbonyldiimidazole in dichloromethane. The reaction is carried out at room temperature for 24 hours, followed by purification using column chromatography. The yield of 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate obtained through this method is around 50%.

Scientific Research Applications

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Furthermore, 1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate has been found to possess antifungal activity against Candida albicans and Cryptococcus neoformans.

properties

CAS RN

16221-63-9

Product Name

1-Phenyl-3-(2-propynyloxy)-2-propanol carbamate

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(1-phenoxy-3-prop-2-ynoxypropan-2-yl) carbamate

InChI

InChI=1S/C13H15NO4/c1-2-8-16-9-12(18-13(14)15)10-17-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2,(H2,14,15)

InChI Key

OQFCXAPFTKYGFA-UHFFFAOYSA-N

SMILES

C#CCOCC(COC1=CC=CC=C1)OC(=O)N

Canonical SMILES

C#CCOCC(COC1=CC=CC=C1)OC(=O)N

synonyms

Carbamic acid 1-phenoxymethyl-2-(2-propynyloxy)ethyl ester

Origin of Product

United States

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